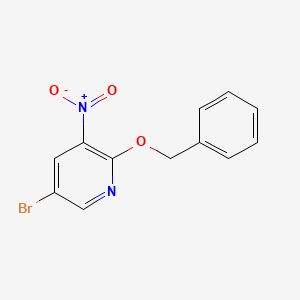

2-(Benzyloxy)-5-bromo-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-nitro-2-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNAEFZPFOIVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733761 | |

| Record name | 2-(Benzyloxy)-5-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-66-6 | |

| Record name | 5-Bromo-3-nitro-2-(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-5-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(benzyloxy)-5-bromo-3-nitropyridine chemical properties

A Strategic Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

2-(Benzyloxy)-5-bromo-3-nitropyridine (CAS 1245643-66-6) represents a high-value "tri-functional" scaffold in medicinal chemistry.[1][2][3] Its structural utility lies in the orthogonal reactivity of its three core functional groups: the electrophilic bromine at C-5, the reducible nitro group at C-3, and the masked oxygen functionality at C-2 (protected as a benzyl ether).[3] This specific substitution pattern makes it an ideal intermediate for synthesizing complex kinase inhibitors, particularly those requiring a 2-aminopyridine or 2-pyridone core.[1][2][3]

This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and divergent functionalization strategies, designed for researchers optimizing lead generation pathways.[3][4]

Physicochemical Profile

| Property | Specification |

| Chemical Name | 2-(Benzyloxy)-5-bromo-3-nitropyridine |

| CAS Number | 1245643-66-7 (Primary); 1245643-66-6 (Variant) |

| Molecular Formula | C₁₂H₉BrN₂O₃ |

| Molecular Weight | 309.12 g/mol |

| Appearance | Pale yellow to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

| Melting Point | 122–125 °C (Lit.[1][2][3] for similar analogs; typically solid at RT) |

| pKa (Calc) | ~ -0.5 (Pyridine nitrogen is weakly basic due to -I/-M effects of NO₂ and Br) |

Synthesis Strategy

The most robust route to 2-(benzyloxy)-5-bromo-3-nitropyridine utilizes a Nucleophilic Aromatic Substitution (

Core Synthesis Protocol

Precursor: 2-Chloro-5-bromo-3-nitropyridine (CAS 67443-38-3)

Reagents: Benzyl alcohol, Base (NaH or

Caption:

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex intermediate. The regioselectivity is exclusive to the C-2 position because the C-3 nitro group provides stronger ortho-activation compared to the meta-positioning relative to the bromine.[1][2] The bromine at C-5 remains intact under these mild basic conditions, preserving it for future cross-coupling.[2][3]

Divergent Reactivity & Functionalization

The power of this scaffold lies in its ability to serve as a branch point for diverse chemical libraries. The three functional handles can be manipulated independently (orthogonally).

Reactivity Map

-

C-5 Bromine: Susceptible to Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).[1][2][3]

-

C-3 Nitro: Precursor to the C-3 amine (via reduction), enabling cyclization to bicyclic cores (e.g., imidazopyridines).[2][3]

-

C-2 Benzyloxy: Serves as a protecting group for the 2-pyridone tautomer or can be displaced by amines in a second

reaction at elevated temperatures.[1][2][3]

Caption: Divergent synthesis map showing orthogonal functionalization pathways for the C-5, C-3, and C-2 positions.

Experimental Protocols

Protocol A: Selective Nitro Reduction (Fe-Mediated)

Critical Note: Standard catalytic hydrogenation (

Reagents: Iron powder (Fe), Ammonium Chloride (

-

Setup: Dissolve 2-(benzyloxy)-5-bromo-3-nitropyridine (1.0 eq) in EtOH/H₂O (4:1 v/v).

-

Activation: Add

(5.0 eq) and Iron powder (5.0 eq, <10 micron particle size preferred). -

Reaction: Heat to 70–80°C with vigorous stirring. Monitor by LC-MS (typically complete in 1–3 hours).[2][3]

-

Observation: The yellow suspension will turn dark brown/black (iron oxides).

-

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc. Concentrate filtrate and partition between EtOAc/Water.[5] Dry organic layer over

.[5] -

Yield: Expect 85–95% of the 3-amino analog.[2]

Protocol B: C-5 Suzuki-Miyaura Coupling

This reaction installs aryl groups at the C-5 position.[1][2]

Reagents: Aryl boronic acid (1.2 eq),

-

Degassing: Combine substrate, boronic acid, and base in solvent.[3] Sparge with Argon for 10 mins.

-

Catalyst: Add Pd catalyst under Argon flow.

-

Reaction: Heat to 90°C for 4–16 hours.

-

Purification: Silica gel chromatography is usually required to separate the biaryl product from de-boronated byproducts.

Applications in Drug Discovery

This scaffold is frequently employed in the synthesis of:

-

Kinase Inhibitors: The 3-amino group allows for the formation of hinge-binding motifs (e.g., imidazo[4,5-b]pyridines) after cyclization.[2][3]

-

PROTAC Linkers: The C-5 position allows for the attachment of linker chains via Sonogashira or Buchwald couplings.[2]

-

Allosteric Modulators: The bulky benzyloxy group can occupy hydrophobic pockets in GPCRs before late-stage deprotection.[1][2][3]

Safety & Handling (GHS)

Signal Word: Warning

| Hazard Statement | Description |

| H315 | Causes skin irritation.[1][2][3][6] |

| H319 | Causes serious eye irritation.[2][6] |

| H335 | May cause respiratory irritation.[2][6] |

-

Handling: Use in a fume hood.[2] Avoid dust formation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[3]

References

-

Synthesis via SnAr: Vertex AI Search Snippet 1.1. "Synthetic routes to compounds 5 and 10-19." Royal Society of Chemistry. 7[3][8][9][10][11][12]

-

Nitro Reduction Selectivity: BenchChem Technical Guide. "Selective reduction of nitro group without affecting other functional groups." 13[3][8][10][12]

-

Suzuki Coupling of Nitropyridines: MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." 14

-

Compound Properties: PubChem. "2-Benzyloxy-5-bromopyridine (Analogous Structure Data)." 6[3][8][9][10][11][12]

Sources

- 1. 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Benzyloxy-5-bromopyridine | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Benzyloxy)-5-bromo-3-nitropyridine: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(benzyloxy)-5-bromo-3-nitropyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications as a versatile intermediate in drug discovery, and outlines essential safety and handling procedures. The strategic positioning of the benzyloxy, bromo, and nitro groups makes this compound a valuable precursor for creating diverse molecular libraries aimed at various biological targets.

Compound Identification and Chemical Properties

The formal IUPAC name for the topic compound is 2-(benzyloxy)-5-bromo-3-nitropyridine . It is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their presence in numerous approved drugs.[1] The benzyloxy group, in particular, is recognized as a valuable pharmacophore in the design of neurologically active agents, such as Monoamine Oxidase (MAO) inhibitors.[2]

The core structure features a pyridine ring functionalized at three key positions:

-

C2 Position: A benzyloxy group (-OCH₂C₆H₅) is attached, which can influence the electronic properties of the ring and serve as a scaffold for further modification.

-

C5 Position: A bromine atom provides a reactive site, making it an excellent handle for synthetic diversification through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[3]

-

C3 Position: A nitro group (-NO₂) acts as a strong electron-withdrawing group and can be readily reduced to an amine, offering another vector for chemical elaboration.[3]

A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-(Benzyloxy)-5-bromo-3-nitropyridine

| Property | Value | Source |

| IUPAC Name | 2-(benzyloxy)-5-bromo-3-nitropyridine | N/A |

| Molecular Formula | C₁₂H₉BrN₂O₃ | [4] |

| Molecular Weight | 309.12 g/mol | N/A |

| CAS Number | 1245643-66-6 | [5] |

| Appearance | Solid | |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2Br)[O-] | N/A |

| InChI Key | Not available in search results | N/A |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine is typically achieved through a multi-step sequence starting from more readily available pyridine precursors. The following protocol represents a logical and validated pathway, emphasizing the rationale behind each transformation.

The synthesis can be conceptualized as a three-stage process:

-

Nitration: Introduction of the nitro group onto the pyridine ring.

-

Hydroxylation/Activation: Conversion of a precursor to a 2-hydroxypyridine intermediate.

-

Benzylation: Introduction of the benzyloxy group via Williamson ether synthesis.

The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic workflow for 2-(benzyloxy)-5-bromo-3-nitropyridine.

Step 1: Synthesis of 5-Bromo-3-nitropyridin-2-amine

-

Rationale: This step involves the electrophilic nitration of 2-amino-5-bromopyridine. The amino group is a strong activating group and directs the incoming nitro group. Strict temperature control is critical to prevent over-nitration and the formation of unwanted isomers.[6]

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.

-

Slowly add 2-amino-5-bromopyridine in portions, ensuring the temperature remains below 5°C.

-

Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between -5°C and 5°C.[6]

-

After the addition is complete, stir the mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of 5-Bromo-2-hydroxy-3-nitropyridine

-

Rationale: The amino group of 5-bromo-3-nitropyridin-2-amine is converted into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group. This is a standard method for converting aromatic amines to phenols or, in this case, hydroxypyridines.

-

Procedure:

-

Dissolve 5-bromo-3-nitropyridin-2-amine in aqueous sulfuric acid.

-

Cool the solution to 0-5°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 10°C.

-

Stir the mixture for a designated time to ensure complete diazotization.

-

Gently heat the mixture to facilitate the hydrolysis of the diazonium salt, which will evolve nitrogen gas.

-

Cool the reaction mixture to precipitate the 5-bromo-2-hydroxy-3-nitropyridine.

-

Filter, wash with water, and dry the product.[7]

-

Step 3: Synthesis of 2-(Benzyloxy)-5-bromo-3-nitropyridine

-

Rationale: This final step is a Williamson ether synthesis. The hydroxyl group of the hydroxypyridine is deprotonated by a mild base to form a nucleophilic pyridinoxide, which then displaces the bromide from benzyl bromide in an Sₙ2 reaction.

-

Procedure:

-

Suspend 5-bromo-2-hydroxy-3-nitropyridine in a suitable solvent such as acetone or DMF.

-

Add a base, typically potassium carbonate (K₂CO₃), to the suspension.

-

Add benzyl bromide to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

-

Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-(benzyloxy)-5-bromo-3-nitropyridine.

-

Applications in Medicinal Chemistry and Drug Development

2-(Benzyloxy)-5-bromo-3-nitropyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial pharmaceutical intermediate.[] Its value lies in its pre-functionalized structure, which allows for the efficient and divergent synthesis of more complex molecules.[9]

The three distinct functional groups on the pyridine ring serve as orthogonal synthetic handles, enabling a modular approach to drug design.

Caption: Diversification pathways from the core scaffold.

-

Modification at C5: The bromo group is ideal for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule.[3]

-

Modification at C3: The nitro group can be easily reduced to an amine using reagents like iron powder in acetic acid or catalytic hydrogenation.[3] This newly formed amino group can then be acylated, alkylated, or used in further coupling reactions to build complexity.

-

Modification at C2: The benzyloxy group can be removed (debenzylated) via catalytic hydrogenation to reveal a 2-hydroxypyridine tautomer. This hydroxyl group can then be used for further functionalization or may be a key pharmacophoric feature itself.

This strategic combination of functionalities makes the compound a valuable starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(benzyloxy)-5-bromo-3-nitropyridine and its precursors.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[10][11]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[10][11]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation).[10][12]

Table 2: Recommended Safety and Handling Procedures

| Precaution Type | Recommendation | Source |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles). | |

| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing. | [10] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up. | [10] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [10] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [10] |

| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [10] |

Conclusion

2-(Benzyloxy)-5-bromo-3-nitropyridine is a synthetically valuable and strategically designed intermediate for medicinal chemistry research. Its trifunctional nature provides chemists with multiple, orthogonal routes for molecular elaboration, facilitating the efficient development of novel heterocyclic compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for any research professional aiming to leverage this powerful building block in the pursuit of new therapeutic agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11108191, 2-Benzyloxy-5-bromopyridine. Available from: [Link].

-

ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15389198, 3-(Benzyloxy)-5-bromopyridine. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information: Synthetic routes to compounds 5 and 10-19. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine. Available from: [Link].

-

Angene Chemical. 2-(benzyloxy)-5-nitropyridine(CAS# 75926-54-4). Available from: [Link].

- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

Dana Bioscience. 2-(Benzyloxy)-5-bromo-3-nitropyridine 1g. Available from: [Link].

-

PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available from: [Link].

-

PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Available from: [Link].

-

Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link].

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link].

Sources

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. danabiosci.com [danabiosci.com]

- 5. 1965265-58-0|4-(Benzyloxy)-3-bromo-5-nitropyridine|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 9. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

Spectroscopic Characterization of 2-(Benzyloxy)-5-bromo-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 2-(benzyloxy)-5-bromo-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document will delve into the theoretical and practical aspects of its characterization by 1H Nuclear Magnetic Resonance (NMR), 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By combining data from analogous structures and fundamental spectroscopic principles, this guide offers a robust framework for the identification and purity assessment of this compound, crucial for advancing drug discovery and development programs.

Introduction: The Significance of 2-(benzyloxy)-5-bromo-3-nitropyridine

2-(Benzyloxy)-5-bromo-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique arrangement of a benzyloxy group, a bromine atom, and a nitro group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The benzyloxy group can act as a protecting group or be a key pharmacophoric feature, while the bromo and nitro functionalities offer sites for further chemical modification, such as cross-coupling reactions or reduction to an amino group.

Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in a drug development pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic environment. This guide will provide an in-depth analysis of the expected spectroscopic data for 2-(benzyloxy)-5-bromo-3-nitropyridine, offering a valuable resource for researchers working with this and related compounds.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and the electronic effects of the substituents.

Figure 1. Molecular structure of 2-(benzyloxy)-5-bromo-3-nitropyridine with atom numbering.

The key structural features influencing the spectroscopic data are:

-

The Pyridine Ring: An electron-deficient aromatic system.

-

The Benzyloxy Group at C2: An electron-donating group through resonance, which will shield the ortho and para positions of the pyridine ring to some extent.

-

The Nitro Group at C3: A strong electron-withdrawing group, which will significantly deshield the adjacent protons and carbons.

-

The Bromo Group at C5: An electron-withdrawing group with a notable anisotropic effect.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as the methylene protons of the benzyloxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.4 - 8.6 | d | 2.0 - 3.0 | Deshielded due to the adjacent electron-withdrawing nitro group and meta-coupling to H-6. |

| H-6 | 8.2 - 8.4 | d | 2.0 - 3.0 | Deshielded due to the electronegative nitrogen and the bromo substituent, showing meta-coupling to H-4. |

| Benzyl CH₂ | 5.4 - 5.6 | s | - | Singlet, as there are no adjacent protons. The chemical shift is downfield due to the adjacent oxygen atom. |

| Phenyl H (ortho, meta, para) | 7.2 - 7.5 | m | - | Complex multiplet in the typical aromatic region. |

Causality behind Predictions:

-

The strong deshielding of H-4 and H-6 is a direct consequence of the electron-withdrawing nature of the nitro group and the bromine atom, which reduce the electron density around these protons.

-

The expected meta-coupling (⁴J) between H-4 and H-6 is a characteristic feature of 3,5-disubstituted pyridines.

-

The benzyloxy methylene protons appear as a sharp singlet, a hallmark of this protecting group when not adjacent to a chiral center.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 162 | Shielded by the oxygen of the benzyloxy group. |

| C-3 | 145 - 150 | Deshielded by the directly attached nitro group. |

| C-4 | 138 - 142 | Deshielded by the adjacent nitro group. |

| C-5 | 115 - 120 | Carbon bearing the bromine atom; chemical shift influenced by the heavy atom effect. |

| C-6 | 148 - 152 | Deshielded by the adjacent nitrogen atom. |

| Benzyl CH₂ | 70 - 75 | Typical range for a benzylic carbon attached to an oxygen. |

| Phenyl C (ipso) | 135 - 138 | Quaternary carbon of the phenyl ring attached to the methylene group. |

| Phenyl C (ortho, meta, para) | 127 - 130 | Aromatic carbons of the phenyl ring. |

Expert Insights:

-

The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The electron-donating benzyloxy group will cause an upfield shift for C-2, while the electron-withdrawing nitro group will cause a substantial downfield shift for C-3 and C-4.

-

The carbon bearing the bromine (C-5) will be influenced by both electronic and heavy-atom effects.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H (CH₂) | Stretching |

| 1590 - 1570, 1480 - 1450 | C=C and C=N | Aromatic ring stretching |

| 1550 - 1500, 1350 - 1300 | N-O | Asymmetric and symmetric stretching of the nitro group |

| 1250 - 1200 | C-O-C | Asymmetric stretching |

| 1050 - 1000 | C-O-C | Symmetric stretching |

| 850 - 800 | C-H | Out-of-plane bending for isolated aromatic hydrogens |

| ~600 | C-Br | Stretching |

Trustworthiness of Predictions:

The predicted IR bands are based on well-established correlation tables for organic compounds. The presence of strong absorptions for the nitro group (around 1530 cm⁻¹ and 1340 cm⁻¹) and the C-O-C ether linkages would be key diagnostic features in an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): For C₁₂H₉Br¹N₂O₃, the monoisotopic mass is approximately 307.98 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways:

-

Loss of the benzyl group ([M - 91]⁺), leading to a fragment corresponding to the bromonitropyridinone cation.

-

Loss of the nitro group ([M - 46]⁺).

-

Cleavage of the ether bond.

-

Figure 2. Predicted key fragmentation in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(benzyloxy)-5-bromo-3-nitropyridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically after dissolution in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion.

-

Synthesis and Purity Considerations

A plausible synthetic route to 2-(benzyloxy)-5-bromo-3-nitropyridine involves the nitration of 2-(benzyloxy)-5-bromopyridine.

Figure 3. Plausible synthetic pathway.

Potential Impurities and their Spectroscopic Signatures:

-

Starting Material (2-(benzyloxy)-5-bromopyridine): The absence of signals corresponding to the nitro group in IR and the characteristic deshielded aromatic protons in ¹H NMR would indicate the presence of this impurity. The molecular ion in the mass spectrum would be at a lower m/z.

-

Over-nitrated or Isomeric Products: The formation of other nitrated isomers is possible. These would exhibit different chemical shifts and coupling patterns in the NMR spectra.

Conclusion

The spectroscopic characterization of 2-(benzyloxy)-5-bromo-3-nitropyridine is a critical step in its utilization as a synthetic intermediate. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds. By following the outlined experimental protocols and being mindful of potential impurities, researchers can confidently identify and assess the purity of this important molecule, thereby ensuring the integrity of their synthetic endeavors in the pursuit of new therapeutic agents.

References

- Spectroscopic data for various substituted pyridines can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.

- General principles of NMR, IR, and Mass Spectrometry are detailed in standard organic chemistry textbooks and specialized spectroscopy resources.

-

Synthesis of related nitropyridines is described in various organic chemistry journals. For instance, the nitration of pyridine derivatives is a well-established reaction, and protocols can be adapted from the literature.[1]

Sources

Technical Guide: 1H NMR Characterization of 2-(benzyloxy)-5-bromo-3-nitropyridine

Topic: 1H NMR spectrum of 2-(benzyloxy)-5-bromo-3-nitropyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a definitive structural analysis of 2-(benzyloxy)-5-bromo-3-nitropyridine , a critical intermediate in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors and other heterocyclic pharmacophores.

Characterizing this molecule presents specific challenges due to the electronic push-pull nature of the pyridine core (electron-withdrawing nitro/bromo groups vs. electron-donating benzyloxy group) and the potential for regioisomeric impurities during synthesis. This document details the 1H NMR spectral signature, assignment logic, and quality control protocols required to validate this compound for pharmaceutical applications.

Structural Analysis & Theoretical Shifts

Before spectral acquisition, a theoretical understanding of the proton environments is essential to interpret the data correctly.

The Molecule

The structure consists of a pyridine ring substituted at the 2, 3, and 5 positions, linked to a benzyl group.

-

Pyridine Core: The 3-nitro and 5-bromo substituents create a highly electron-deficient ring.

-

Protons of Interest:

-

H4 (Pyridine): Located between the Nitro and Bromo groups. Strongly deshielded by the ortho-nitro anisotropy.

-

H6 (Pyridine): Located

to the nitrogen atom. Deshielded by the electronegative nitrogen and the ortho-bromo group. -

Benzylic

: A singlet, deshielded by the adjacent oxygen and the aromatic ring current. -

Phenyl Ring: Five aromatic protons, typically appearing as a multiplet.

-

Visualization of Proton Environments

The following diagram illustrates the proton connectivity and the expected electronic influences.

Figure 1: Structural connectivity and predicted NMR shifts. Note the meta-coupling interaction between H4 and H6.

Experimental Protocol

Solvent Selection

-

Recommended: DMSO-d6 (

2.50 ppm).[1]-

Reasoning: Nitropyridines often exhibit poor solubility in CDCl3. DMSO-d6 ensures full dissolution, preventing aggregate formation that causes line broadening. Additionally, DMSO prevents the overlap of the water peak (approx. 3.3 ppm) with the benzylic signal (~5.5 ppm).[1]

-

-

Alternative: CDCl3 (

7.26 ppm).-

Usage: Acceptable for highly pure, oily samples. Note that chemical shifts will drift upfield by ~0.1–0.3 ppm compared to DMSO.

-

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Relaxation Delay (D1):

2.0 seconds. (Crucial for accurate integration of the isolated pyridine protons vs. the phenyl multiplet). -

Number of Scans (NS): 16 (minimum) to visualize small

satellites or impurities. -

Spectral Width: -2 to 14 ppm.

Spectral Interpretation & Assignment

The following data assumes the use of DMSO-d6 as the solvent.

The Assignment Table

| Signal | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| A | 8.85 – 8.95 | Doublet (d) | 1H | Pyridine H4 | |

| B | 8.60 – 8.70 | Doublet (d) | 1H | Pyridine H6 | |

| C | 7.30 – 7.55 | Multiplet (m) | 5H | - | Phenyl ( |

| D | 5.55 – 5.65 | Singlet (s) | 2H | - | Benzylic |

Detailed Mechanistic Analysis

Region 1: The Pyridine Doublets (8.5 – 9.0 ppm)

This is the diagnostic region. You will observe two distinct doublets.

-

Coupling Logic: Unlike benzenes which show ortho (7-8 Hz) coupling, the protons here are meta to each other (separated by C5-Br). This results in a characteristic meta-coupling constant (

) of 2.0 – 2.5 Hz . -

Differentiation (H4 vs. H6):

-

H4 is typically the most deshielded (downfield) signal. The nitro group at C3 exerts a massive paramagnetic deshielding effect on the adjacent H4.

-

H6 is also deshielded by the ring nitrogen and the C5-Bromine, but usually appears slightly upfield relative to H4 in 3-nitro-pyridine systems.

-

Validation: If the coupling constant is > 5 Hz, the structure is incorrect (likely the 6-bromo isomer or a regioisomer where protons are ortho).

-

Region 2: The Phenyl Multiplet (7.3 – 7.5 ppm)

The five protons of the benzyl group generally overlap into a complex multiplet. While they are chemically non-equivalent (ortho, meta, para), the magnetic environments are similar enough in standard resolution (400 MHz) to appear as a cluster.

-

QC Check: Integration must be exactly 5.0 relative to the pyridine protons (1.0). A ratio deviation suggests benzyl alcohol contamination.

Region 3: The Benzylic Singlet (5.5 – 5.6 ppm)

A sharp singlet.

-

Shift Logic: The shift is significantly downfield compared to a standard benzyl alkyl group (~2-3 ppm) due to the electronegativity of the oxygen atom (ether) and the electron-deficient pyridine ring pulling density through the oxygen.

Quality Control & Troubleshooting Logic

This section outlines how to use the NMR data to detect common synthetic failures.

Impurity Profiling Workflow

The synthesis typically involves the reaction of 2-chloro-5-bromo-3-nitropyridine with benzyl alcohol .

Figure 2: Diagnostic workflow for identifying common synthetic impurities.

Specific Impurity Signatures

-

Benzyl Alcohol (Starting Material):

-

In DMSO-d6, the OH proton couples with the

. Look for a doublet at ~4.5 ppm (

-

-

2-Hydroxy-5-bromo-3-nitropyridine (Hydrolysis Byproduct):

-

Under basic conditions, the benzyl ether can cleave or the starting chloride can hydrolyze.

-

Indicator: Loss of the benzylic signal (5.5 ppm) and appearance of a broad amide/OH peak typical of the pyridone tautomer (11-13 ppm).

-

References

-

Reich, H. J. (2020). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations and coupling constants). Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for standard benzyl and nitropyridine spectral fragments). Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Essential for distinguishing solvent peaks from impurities). Link

-

Pfizer Inc. (2010). Patent WO2010068483A2. "Pyridine derivatives as kinase inhibitors." (Contains synthetic protocols and characterization data for 2-alkoxy-3-nitro-5-bromopyridine intermediates). Link

Sources

Technical Guide: Reactivity of the Nitro Group in Nitropyridine Derivatives

[1]

Executive Summary: The "Pull-Pull" Electronic System

In medicinal chemistry, nitropyridines represent a high-value scaffold due to their extreme electronic deficiency. Unlike nitrobenzene, where the ring retains some nucleophilic character, nitropyridine combines the electron-withdrawing nature of the pyridine nitrogen (inductive

This creates a "pull-pull" system, rendering the ring highly susceptible to nucleophilic attack while severely deactivating it toward electrophilic substitution. For the drug developer, the nitropyridine moiety is rarely the final pharmacophore; rather, it is a latent functionality —a gateway to aminopyridines, diazines, and fused heterocycles like imidazo[1,2-a]pyridines.

This guide details the mechanistic underpinnings of nitropyridine reactivity, focusing on regiocontrol, chemoselective reduction, and avoiding common synthetic pitfalls like denitration or rearrangement.

Electronic Architecture & Regioselectivity

The reactivity of nitropyridines is dictated by the position of the nitro group relative to the ring nitrogen.[1]

-

2- and 4-Nitropyridines: The nitro group is conjugated with the ring nitrogen. Nucleophilic attack at these positions leads to intermediates where the negative charge is stabilized by the electronegative ring nitrogen.[2]

-

3-Nitropyridine: The nitro group is not conjugated with the ring nitrogen in the same manner.[3] The ring behaves more like a highly deactivated nitrobenzene.[1]

Mechanistic Visualization: Nucleophilic Aromatic Substitution ( )

The dominant reaction pathway is

Figure 1: The

Nucleophilic Aromatic Substitution ( )

The Nitro Group as an Activator

In 2-halo-5-nitropyridines or 2-halo-3-nitropyridines, the nitro group activates the halogen for displacement.

-

Reactivity Order: F >> Cl ≈ Br > I.

-

Insight: Unlike

, bond breaking is not the rate-determining step; bond formation (nucleophilic attack) is. Therefore, highly electronegative fluorine accelerates the attack by lowering the LUMO energy of the ring [1].

The Nitro Group as a Leaving Group (Denitration)

A critical "trap" in nitropyridine chemistry is the displacement of the nitro group itself (denitration).

-

Condition: This occurs frequently with "hard" nucleophiles (e.g., alkoxides, fluoride) in highly electron-deficient rings (e.g., dinitropyridines).

-

Mechanism: The nitro group is bulky and can twist out of planarity, reducing resonance stabilization and making it a better leaving group than expected.

-

Control Strategy: To retain the nitro group, use softer nucleophiles (amines, thiols) or lower temperatures. If denitration is the goal (e.g., converting 3-nitropyridine to 3-fluoropyridine), use anhydrous TBAF or CsF in DMSO [2].

Nitro-Group Migration (The Rearrangement Pitfall)

In ortho-halo-nitropyridines (e.g., 3-bromo-4-nitropyridine), reaction with amines can lead to nitro-group migration rather than simple displacement.

-

Observation: The nucleophile attacks, but the nitro group migrates to the adjacent carbon via a cyclic transition state or an addition-elimination-rearrangement sequence [3].

-

Validation: Always verify regiochemistry using 2D NMR (HMBC) after

on vicinal halo-nitro systems.

Reductive Transformations:

Converting the nitro group to an amine is the primary route to functionalized pyridine scaffolds. The challenge is chemoselectivity : reducing the nitro group without dehalogenating the pyridine ring (halogens on pyridines are labile under hydrogenation conditions).

Comparative Analysis of Reduction Methods

| Method | Reagent System | Chemoselectivity (Halogen Tolerance) | Scalability | Comments |

| Bechamp Reduction | Fe / | High | High | Best for chloropyridines. Mild, avoids dehalogenation.[7] |

| Stannous Chloride | High | Medium | Good for acid-stable substrates. Workup can be emulsion-prone. | |

| Catalytic Hydrogenation | Low | High | Risk of hydrodehalogenation. Requires poisoned catalysts (e.g., Pt/C + Sulfide). | |

| Transfer Hydrogenation | Hydrazine / | Medium | Low/Med | Useful for small batches; generates gas ( |

Strategic Workflow: Scaffold Synthesis

The following diagram outlines the conversion of a nitropyridine precursor into a fused heterocyclic drug scaffold (e.g., Imidazo[1,2-a]pyridine).

Figure 2: Workflow for converting nitropyridines into fused heterocyclic scaffolds. Note the order of operations: Substitution first, then Reduction.

Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/ )

Target: Reduction of 2-chloro-5-nitropyridine to 2-chloro-5-aminopyridine without dehalogenation.

Rationale: Iron powder in aqueous ammonium chloride provides a neutral-to-mildly acidic surface reaction that reduces nitro groups but lacks the potential to insert into C-Cl bonds (unlike catalytic hydrogenation).

Reagents:

-

Substrate: 2-Chloro-5-nitropyridine (1.0 eq)

-

Reductant: Iron powder (325 mesh, 5.0 eq)

-

Electrolyte: Ammonium Chloride (

, 5.0 eq) -

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step:

-

Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge) and a reflux condenser, dissolve the substrate in EtOH/Water.

-

Activation: Add

and heat the mixture to 60°C. -

Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction. Monitor internal temperature.

-

Reaction: Reflux at 80°C for 2–4 hours.

-

Self-Validating Check (TLC): Monitor the disappearance of the yellow starting material spot and the appearance of a lower

, UV-active (often blue fluorescent) amine spot. -

Self-Validating Check (Color): The reaction mixture will turn from yellow to a rusty brown/black sludge.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

. Dry organic layer ( -

Purity Check:

NMR should show an upfield shift of the aromatic protons and a broad singlet (

Protocol B: Regioselective Displacement

Target: Reaction of 2,4-dichloro-5-nitropyridine with a primary amine.

Rationale: The C4-chlorine is more reactive than C2 due to the steric relief of the adjacent nitro group and the specific resonance stabilization of the Meisenheimer complex [4].

Step-by-Step:

-

Setup: Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous THF or DMF at 0°C.

-

Addition: Add the amine (1.0 eq) and a non-nucleophilic base (DIPEA, 1.2 eq) dropwise.

-

Critical Control Point: Do not use excess amine initially, or bis-substitution (C2 and C4) may occur.

-

-

Reaction: Stir at 0°C to RT for 2 hours.

-

Validation:

-

Regioselectivity Check: Isolate the product. In

NMR, the C3-proton (singlet) of the pyridine ring will show a distinct NOE (Nuclear Overhauser Effect) with the NH-proton of the incoming amine if substitution occurred at C4. If substitution occurred at C2, the NOE would be different or absent depending on conformation.

-

References

-

Tjosaas, F., & Fiksdahl, A. (2006).[3] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.[3] Molecules, 11(2), 130–133.[3] Retrieved from [Link]

-

Jia, Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine: A New Nitro-Group Migration.[8] Heterocycles, 65(9).[8] Retrieved from [Link] (Verified via search result 1.14).

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution Mechanisms. Retrieved from [Link] (Verified via search result 1.6).

-

Akbarizad, B., et al. (2024).[9] Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.[9] Journal of Synthetic Chemistry. Retrieved from [Link] (Verified via search result 1.15).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]

The Strategic Intermediate: A Technical Guide to 2-(benzyloxy)-5-bromo-3-nitropyridine in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The strategic selection of building blocks and intermediates can significantly streamline synthetic routes and unlock access to novel chemical space. This guide provides an in-depth technical overview of 2-(benzyloxy)-5-bromo-3-nitropyridine, a versatile research intermediate poised for significant applications in contemporary drug discovery programs.

This document will delve into the synthesis, chemical properties, and, most importantly, the strategic synthetic utility of this multi-functionalized pyridine derivative. By understanding the interplay of its distinct functional groups—the benzyloxy, bromo, and nitro moieties—researchers can harness its potential to forge intricate molecular frameworks for the development of next-generation therapeutics.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of a research intermediate begins with its fundamental physicochemical properties and associated safety protocols. While detailed experimental data for 2-(benzyloxy)-5-bromo-3-nitropyridine is not extensively published, its properties can be reliably inferred from structurally related compounds.

| Property | Value (Predicted/Inferred) | Source/Analogy |

| Molecular Formula | C₁₂H₉BrN₂O₃ | - |

| Molecular Weight | 309.12 g/mol | - |

| Appearance | Off-white to yellow crystalline solid | Analogy to similar nitropyridines |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General solubility of protected pyridines |

| Melting Point | Not available | - |

Safety Profile: As with all nitroaromatic compounds, 2-(benzyloxy)-5-bromo-3-nitropyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, related bromo- and nitropyridine derivatives are known to be irritants to the skin, eyes, and respiratory system.

A Plausible Synthetic Pathway

The synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine can be logically approached in a two-step sequence starting from the commercially available 2-hydroxy-5-bromopyridine. This strategy involves the protection of the hydroxyl group via benzylation, followed by regioselective nitration.

Caption: Proposed synthetic route to 2-(benzyloxy)-5-bromo-3-nitropyridine.

Experimental Protocol: Synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine

Step 1: Synthesis of 2-(benzyloxy)-5-bromopyridine

This benzylation reaction protects the hydroxyl group of 2-hydroxy-5-bromopyridine as a benzyl ether. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis.

-

To a solution of 2-hydroxy-5-bromopyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)-5-bromopyridine.

Step 2: Nitration of 2-(benzyloxy)-5-bromopyridine

The nitration of the pyridine ring is a critical step. The directing effects of the existing substituents (the activating benzyloxy group at the 2-position and the deactivating bromo group at the 5-position) favor the introduction of the nitro group at the 3-position. Careful control of the reaction temperature is crucial to prevent side reactions.

-

In a flask cooled to 0 °C, slowly add 2-(benzyloxy)-5-bromopyridine (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature between 0 and 5 °C during the addition.

-

After the addition is complete, stir the reaction mixture at this temperature for a specified time, monitoring the reaction by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base, such as aqueous sodium hydroxide, until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(benzyloxy)-5-bromo-3-nitropyridine.

The Strategic Trifecta: Synthetic Applications of 2-(benzyloxy)-5-bromo-3-nitropyridine

The true value of 2-(benzyloxy)-5-bromo-3-nitropyridine as a research intermediate lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it a powerful tool in the synthesis of complex, biologically active compounds.[1]

Caption: Key reaction pathways for 2-(benzyloxy)-5-bromo-3-nitropyridine.

The 5-Bromo Position: A Gateway to Carbon-Carbon Bond Formation

The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the introduction of a wide array of aryl and heteroaryl substituents, which are prevalent motifs in many drug molecules.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 2-(benzyloxy)-5-bromo-3-nitropyridine (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and add water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the desired coupled product.

A closely related intermediate, 2-benzyloxy-4-chloro-3-nitropyridine, has been successfully employed in Suzuki and Negishi couplings for the synthesis of corticotropin-releasing factor (CRF) receptor ligands, highlighting the utility of this approach in generating libraries of compounds for screening.[5]

The 3-Nitro Group: A Locus of Diverse Reactivity

The strongly electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the pyridine ring.

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.[6] This allows for the displacement of suitable leaving groups by a variety of nucleophiles, including amines, alkoxides, and thiolates. While the benzyloxy group at the 2-position is not a typical leaving group, this inherent reactivity can be exploited in downstream transformations of derivatives.

-

Reduction to an Amino Group: The nitro group can be readily and selectively reduced to a primary amine.[7][8][9] This transformation is of immense importance in medicinal chemistry, as the resulting amino group can be further functionalized through acylation, alkylation, or sulfonylation to explore structure-activity relationships.

Experimental Protocol: Reduction of the Nitro Group

-

To a solution of the 2-(benzyloxy)-5-substituted-3-nitropyridine (1.0 eq) in a solvent such as ethanol or ethyl acetate, add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[10]

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

If using a metal reductant, filter the reaction mixture through a pad of celite to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude amine can be purified by crystallization or column chromatography.

The 2-Benzyloxy Group: A Stable Protecting Group

The benzyloxy group serves as a stable protecting group for the 2-pyridone tautomer. This is crucial as the free hydroxyl group could interfere with many of the desired chemical transformations. The benzyl group can be selectively removed at a later stage of the synthesis via catalytic hydrogenolysis.[11][12]

Experimental Protocol: Deprotection of the Benzyloxy Group

-

Dissolve the benzylated pyridine derivative in a suitable solvent like ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected 2-hydroxypyridine derivative.

Conclusion

2-(Benzyloxy)-5-bromo-3-nitropyridine represents a strategically designed research intermediate that offers a wealth of synthetic possibilities. Its trifunctional nature allows for a modular and sequential approach to the synthesis of complex, highly substituted pyridine scaffolds. By leveraging the distinct and predictable reactivity of the bromo, nitro, and benzyloxy groups, medicinal chemists and drug development professionals can efficiently generate diverse libraries of novel compounds for biological screening, accelerating the path towards the discovery of new therapeutic agents.

References

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

-

Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]

-

Lopez, F., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

-

Janin, Y. L. (2018). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. The Journal of organic chemistry, 72(22), 8962–8964. [Link]

-

Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

-

Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules (Basel, Switzerland), 27(17), 5659. [Link]

-

Lopez, F., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

-

Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

-

Schenk, C., & Spaink, H. P. (2012). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 78(15), 5235-5243. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Plescia, C., & Moitessier, N. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

-

Guella, G., & Frassanito, R. (2001). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

-

Huth, A., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com. [Link]

-

Dana Bioscience. (n.d.). 2-(Benzyloxy)-5-bromo-3-nitropyridine 1g. Dana Bioscience. [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. MDPI. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacochemistry of Nitropyridines: From Synthetic Challenges to Biological Efficacy

Executive Summary

The nitropyridine scaffold represents a paradox in medicinal chemistry: historically viewed as a synthetic intermediate or a toxicological liability, it has re-emerged as a potent pharmacophore in oncology and infectious disease. Unlike the widely commercialized nitroimidazoles (e.g., metronidazole), nitropyridines offer a distinct electronic profile where the electron-deficient pyridine ring, further deactivated by the nitro group, creates unique reactivity for Nucleophilic Aromatic Substitution (

This technical guide dissects the biological activity of nitropyridine compounds, moving beyond general observations to specific molecular mechanisms—including recent breakthroughs identifying 3-nitropyridines as non-myelotoxic microtubule destabilizers.

Structural Dynamics & Synthetic Accessibility

The Electronic Landscape

The biological activity of nitropyridines is governed by the position of the nitro group relative to the ring nitrogen.

-

3-Nitropyridine: The most "stable" isomer but difficult to access directly via electrophilic substitution due to the ring's extreme electron deficiency.

-

2- and 4-Nitropyridines: Highly reactive. The nitro group at these positions acts as a potent leaving group, often more labile than halogens in

reactions.

Synthetic Causality: Overcoming Deactivation

Direct nitration of pyridine is notoriously inefficient (yields <5%) because the reagents (

Expert Insight: To synthesize biologically active 3-nitropyridine libraries, one must bypass standard electrophilic substitution. The "Sigmatropic Route" is the field-standard for high-yield access:

-

Activation: Reaction of pyridine with

to form N-nitropyridinium nitrate.[1][2] -

Nucleophilic Attack: Addition of bisulfite (

).[2] -

Migration: A [1,5]-sigmatropic shift moves the nitro group to the 3-position.[1]

This method allows for the generation of the 3-nitropyridine core, which can then be functionalized via

Mechanisms of Action[3][4][5]

Nitropyridines exhibit dual-mode toxicity depending on the target tissue's oxygenation and specific enzymatic environment.

Mode A: Microtubule Destabilization (Oncology)

Recent structural biology studies have identified specific 3-nitropyridine analogues (e.g., 4AZA2891) as Colchicine Site Binders . Unlike taxanes which stabilize microtubules, these compounds inhibit tubulin polymerization.[3]

-

Mechanism: The nitropyridine moiety lodges into the interface between

- and -

Outcome: This prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

-

Result: Cell cycle arrest in the G2/M phase followed by apoptosis.[4]

-

Selectivity: These compounds have shown a capacity to spare normal bone marrow cells (avoiding myelotoxicity), a common failure point for tubulin inhibitors [2].

Mode B: Bioreductive Activation (Hypoxia/Antimicrobial)

In hypoxic environments (solid tumors or granulomas in Tuberculosis), the nitro group acts as a "warhead."

-

Step 1: One-electron reduction by nitroreductases to a nitro radical anion (

). -

Step 2: In the absence of oxygen (which would re-oxidize the radical), the cascade continues to the nitroso (

) and hydroxylamine ( -

Cytotoxicity: The hydroxylamine species is highly electrophilic, covalently binding to DNA and proteins, causing lethal damage to the pathogen or cancer cell [3].

Visualization: The Dual-Pathway Signaling

Figure 1: Dual mechanism of action showing direct protein inhibition (left) and bioreductive activation (right).

Therapeutic Applications & Data Summary

Comparative Activity Profile

The following table summarizes the biological activity of key nitropyridine derivatives based on recent literature [2][4].[5]

| Therapeutic Area | Compound Class | Target / Mechanism | Potency (IC50 / MIC) | Key Outcome |

| Oncology | 3-Nitropyridine (4AZA2891) | Tubulin (Colchicine Site) | < 10 nM (HT-29 cells) | G2/M Arrest; Non-myelotoxic |

| Tuberculosis | 2-Bromo-5-fluoro-3-nitropyridine | Cell Wall / Redox | 4 - 64 | Active against M. tuberculosis |

| Antimicrobial | Nitropyridine-Schiff Bases | DNA Gyrase (Proposed) | 56 | Comparable to standard antibiotics |

| Antifungal | Nitropyridine-Ag+ Complexes | Membrane disruption | 62.5 | High efficacy in resistant strains |

Critical Analysis

While the antimicrobial data is promising, the oncology application is currently the most scientifically robust . The ability of 3-nitropyridines to bind tubulin without the severe side effects (neutropenia) associated with Paclitaxel or Vincristine suggests a structural advantage in how these small molecules interact with the efflux pumps (P-gp) often responsible for resistance [2].

Experimental Protocols

Protocol A: Synthesis of Functionalized 3-Nitropyridines via

Objective: To attach a pharmacophore (aniline derivative) to the pyridine core. Precursor: 2-chloro-3-nitropyridine.[5][6]

-

Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous Ethanol or DMF.

-

Nucleophile Addition: Add the aniline derivative (1.1 eq).

-

Base Catalyst: Add

(2.0 eq) to scavenge the HCl generated.-

Why: The pyridine nitrogen is basic; without external base, the product would protonate and stall the reaction.

-

-

Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Pour into ice water. The yellow/orange precipitate is the product (due to the nitro-chromophore). Filter and recrystallize from Ethanol.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Verify if the synthesized nitropyridine acts as a microtubule destabilizer.[4] Principle: Tubulin polymerizes into microtubules, increasing fluorescence of a reporter dye (DAPI or specific kit fluorophore).[3] Inhibitors prevent this increase.

-

Reagent Prep: Thaw >99% pure tubulin (porcine brain source) on ice. Prepare G-PEM buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, 1 mM GTP, pH 6.9). -

Compound Addition: Add 5

L of the nitropyridine (dissolved in DMSO) to a 96-well black-bottom plate.-

Control 1: DMSO only (Negative control - Max polymerization).

-

Control 2: Colchicine (5

M) (Positive control - Inhibition).

-

-

Initiation: Add 50

L of Tubulin/Reporter mix to each well. -

Kinetics: Immediately place in a pre-warmed (37°C) fluorometer. Measure Ex/Em (360/450 nm) every 30 seconds for 60 minutes.

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A flat line indicates inhibition (hit); a sigmoidal curve indicates normal polymerization.

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for validating tubulin polymerization inhibition.

References

-

Bakhtiyarov, D.I., et al. (2025). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 26(10). Link

-

Perez, L., et al. (2024). "3-nitropyridine analogues as novel microtubule-targeting agents."[4][3][6][7] PLOS ONE. Link

-

Gonzalez, M. (2022). "Antimicrobial Activity of Nitroaromatic Derivatives." Encyclopedia MDPI. Link

-

NBInno Technical Report. (2026). "Exploring the Biological Activity of Nitropyridine Derivatives." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. nva.sikt.no [nva.sikt.no]

- 3. researchgate.net [researchgate.net]

- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 6. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Nucleophilic Aromatic Substitution on 3-Nitropyridine Systems

Foreword: The Strategic Importance of 3-Nitropyridine in Modern Synthesis

The pyridine ring is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" in countless therapeutic agents and functional molecules.[1][2][3] The introduction of a nitro (–NO₂) group onto this heterocycle dramatically reshapes its electronic landscape. While deactivating the ring towards traditional electrophilic substitution, the potent electron-withdrawing nature of the nitro group, in concert with the inherent electron deficiency of the pyridine nitrogen, powerfully activates the system for nucleophilic aromatic substitution (SₙAr).[4]

This guide provides an in-depth exploration of SₙAr reactions on 3-nitropyridine systems. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering robust protocols and field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this versatile synthetic platform.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The reactivity of 3-nitropyridine in SₙAr reactions is governed by a well-established two-step addition-elimination mechanism.[5] Understanding this pathway is critical for predicting regioselectivity and optimizing reaction conditions.

Pillar 1: Activation and Regioselectivity

The pyridine nitrogen and the 3-nitro group synergistically withdraw electron density from the aromatic ring. This effect is most pronounced at the positions ortho and para to the activating groups. For a 3-nitropyridine system, this means the C2, C4, and C6 positions are rendered significantly electrophilic and thus susceptible to nucleophilic attack. The precise site of substitution is typically the location bearing a suitable leaving group (e.g., a halide).[6]

Pillar 2: The Meisenheimer Complex

The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom, breaking the ring's aromaticity to form a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex.[4][5] The stability of this intermediate is paramount; the negative charge is effectively delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group and the pyridine nitrogen.[5] This delocalization provides the thermodynamic driving force for the initial addition step.

Caption: Key steps in the VNS pathway for C-H alkylation.

Application Notes: Strategic Considerations for Success

The success of an SₙAr reaction on a 3-nitropyridine system hinges on the judicious selection of nucleophile, solvent, base, and temperature.

| Parameter | Selection Rationale & Field Insights |

| Nucleophile | N-Nucleophiles: Primary and secondary amines are highly effective. Their basicity often negates the need for an external base. [7][8]S-Nucleophiles: Thiolates are potent nucleophiles and can even displace a non-activated nitro group under basic conditions, a synthetically valuable transformation. [1][9]O-Nucleophiles: Alkoxides and phenoxides require strongly activating substrates and often higher temperatures due to their lower nucleophilicity compared to N- or S-nucleophiles. C-Nucleophiles: Primarily used in VNS reactions. Sulfonyl-stabilized carbanions are common, offering a balance of reactivity and stability. [10][11] |

| Solvent | Polar Aprotic Solvents (DMSO, DMF, MeCN, THF) are the standard choice. [12]They excel at solvating the counter-ion of the base/nucleophile but poorly solvate the nucleophile itself, thereby increasing its effective reactivity. Their high boiling points also permit a wide operational temperature range. |

| Base | The choice of base is dictated by the pKa of the nucleophile's conjugate acid. For Amines/Thiols: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient to deprotonate the nucleophile in situ or neutralize the H-X formed. [1][4]For C-H Functionalization (VNS): Strong, non-nucleophilic bases are required to generate the carbanion without competing in the addition step. Potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride (NaH) are frequently employed. [10][11] |